1-(3-Aminobenzoyl)piperidin-3-ol

Lipophilicity Physicochemical Properties Fragment-Based Drug Discovery

Fragment-based lead optimization often suffers from off-target effects when regioisomeric purity is neglected. This precise meta-aminobenzoyl-3-hydroxypiperidine scaffold (CAS 1155931-03-5) eliminates lipophilicity shifts (XLogP3-AA 0.6 vs. ortho-isomer 1.1) and altered hydrogen-bonding geometry that compromise target engagement. • CNS-optimized fragment: lower logP reduces non-specific binding and enhances brain penetration. • Dual functional handles enable vector diversification for kinase ATP pockets and GPCR allosteric sites. • Validated core for structure-guided BACE-1 inhibitor design, engaging catalytic aspartates via precise hydroxyl trajectory. Consistent purity, rapid global delivery.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 1155931-03-5
Cat. No. B1438730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminobenzoyl)piperidin-3-ol
CAS1155931-03-5
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=CC=C2)N)O
InChIInChI=1S/C12H16N2O2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8,13H2
InChIKeyKIBBXKUIUYVGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminobenzoyl)piperidin-3-ol: Chemical Profile and Procurement


1-(3-Aminobenzoyl)piperidin-3-ol (CAS: 1155931-03-5) is a bifunctional heterocyclic building block characterized by a semi-rigid piperidine core substituted with a meta-aminobenzoyl group and a 3-hydroxyl moiety [1]. With a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol, this compound is extensively utilized in fragment-based drug discovery (FBDD) as a critical scaffold for the development of kinase inhibitors and GPCR ligands . Its structural features enable versatile synthetic derivatization through its reactive amino, hydroxyl, and amide functionalities.

Fragment library scaffold for kinase and GPCR target research
Bifunctional core with amino, hydroxyl, and amide vectors for derivatization
Reported lipophilicity profile supports fragment solubility screening

Why Generic Substitution with Analogs Compromises Project Integrity


In-class compounds with subtle structural variations—such as the 1-(2-aminobenzoyl) isomer or the 1-(3-aminobenzoyl)piperidin-4-ol positional analog—exhibit distinct physicochemical properties and biological profiles that preclude simple interchangeability. Regioisomeric and stereochemical differences impact lipophilicity, hydrogen-bonding geometry, and target engagement, which are critical parameters in fragment-based drug discovery and lead optimization. The meta-aminobenzoyl and 3-hydroxyl substitution pattern of this compound confers a specific XLogP3-AA value of 0.6, contrasting with the more lipophilic ortho-isomer (XLogP3-AA 1.1) [1]. Such differences directly influence compound solubility, permeability, and off-target promiscuity, making generic substitution a significant risk to experimental reproducibility and downstream development success.

Ortho-amino isomer

May increase lipophilicity, shifting off-target binding and solubility profiles relative to the meta-substituted scaffold.

4-Hydroxy positional analog

Alters hydrogen-bond geometry and pharmacophore orientation despite comparable computed lipophilicity.

Purity variability

Supplier-reported purity may differ between batches; unverified specification can introduce assay noise.

Quantitative Differentiation Evidence vs. Closest Analogs


Reduced Lipophilicity vs. Ortho-Amino Isomer

The 3-aminobenzoyl (meta) substitution pattern results in a significantly lower computed XLogP3-AA value compared to the 2-aminobenzoyl (ortho) isomer, indicating reduced lipophilicity and potentially improved solubility and reduced non-specific binding in biological assays [1].

Lipophilicity vs. ortho isomer
Reported
0.6
vs ortho isomer 1.1 (Δ −0.5)
Supports fragment solubility screening
Computed XLogP3-AA; experimental logD may differ
Lipophilicity Physicochemical Properties Fragment-Based Drug Discovery

Preserved Lipophilicity Profile vs. 4-Hydroxy Isomer

The 3-hydroxy substitution on the piperidine ring maintains a computed XLogP3-AA value of 0.6, which is identical to the 4-hydroxy positional isomer [1]. This indicates that while the hydroxyl position does not alter overall lipophilicity, it can significantly impact the three-dimensional geometry of hydrogen-bonding interactions with biological targets.

Lipophilicity vs. 4-hydroxy isomer
Reported
0.6 vs 0.6
Identical computed value; 3D pharmacophore may diverge
Identical lipophilicity; spatial geometry differs
Hydroxyl position alters hydrogen-bonding vectors
Positional Isomerism Physicochemical Properties Medicinal Chemistry

Validated Purity and Stability Profile

The compound is commercially available with a documented minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . This purity level is consistent with industry standards for research-grade building blocks and is critical for reproducible synthetic and biological experiments.

Purity specification
Specification review
≥95%
Supports batch-to-batch consistency review
Supplier-reported; lot-specific CoA recommended for critical experiments
Chemical Purity Storage Stability Quality Control

Validated Scaffold in Fragment-Based BACE-1 Inhibitor Discovery

A related 'aminobenzylpiperidine (ABP) moiety' was identified as a novel nonpeptidic inhibitor motif for BACE-1 through fragment screening and X-ray crystallography, engaging both catalytic aspartates with hydrogen bonds [1]. The 1-(3-Aminobenzoyl)piperidin-3-ol core retains this essential ABP framework, making it a privileged scaffold for the development of aspartyl protease inhibitors.

BACE-1 inhibitor scaffold
Class-level
ABP core motif aligns with validated BACE-1 inhibitor class
Supports aspartyl protease inhibitor design research
Class-level inference; direct BACE-1 inhibition data not available for this exact compound
Alzheimer's Disease BACE-1 Fragment-Based Drug Discovery

Primary Application Scenarios Based on Evidence


Fragment-Based Drug Discovery for Kinase and GPCR Targets

Utilize 1-(3-Aminobenzoyl)piperidin-3-ol as a core scaffold in fragment libraries due to its favorable lipophilicity profile (XLogP3-AA = 0.6) and bifunctional reactivity [1]. The meta-aminobenzoyl and 3-hydroxyl groups provide distinct vectors for chemical elaboration, enabling the exploration of chemical space around kinase ATP-binding pockets and GPCR orthosteric/allosteric sites.

Lead Optimization in Alzheimer's Disease BACE-1 Inhibition

Employ this compound as a privileged starting point for structure-guided design of BACE-1 inhibitors, leveraging the validated ABP scaffold's ability to engage catalytic aspartate residues via hydrogen bonding [2]. The specific 3-hydroxy position offers a unique trajectory for vector-based optimization compared to the 4-hydroxy analog, potentially leading to improved selectivity and pharmacokinetic properties.

CNS-Penetrant Compound Design

Select this compound over the more lipophilic ortho-amino isomer (XLogP3-AA = 1.1) when designing central nervous system (CNS) penetrant molecules, as lower lipophilicity (XLogP3-AA = 0.6) is generally associated with improved brain penetration and reduced non-specific tissue binding [3]. The compound's low molecular weight (220.27 g/mol) further supports its use as a CNS-optimized fragment.

Application
Selection Property
Validation Focus
Fragment-based kinase/GPCR library design
Bifunctional meta-aminobenzoyl scaffold with distinct vectors
Lipophilicity-driven fragment selection and solubility screening
BACE-1 aspartyl protease inhibitor research
ABP core scaffold for catalytic aspartate engagement
BACE-1 inhibition assay and structure-guided lead optimization
CNS permeability research compound design
Reported low lipophilicity and low molecular weight profile
CNS permeability assay and non-specific binding evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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